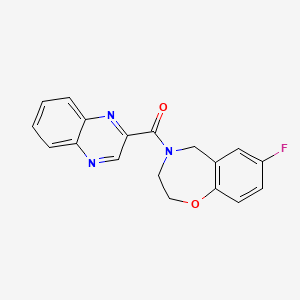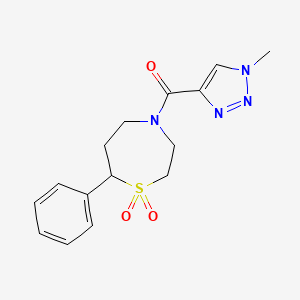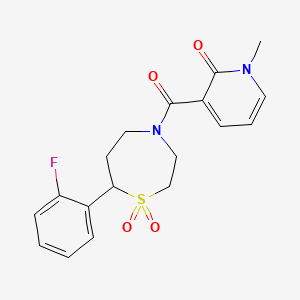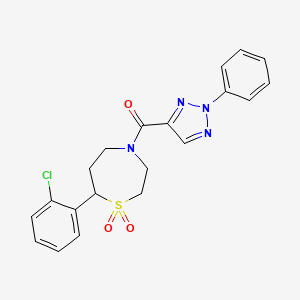![molecular formula C19H20FNO3S2 B6425781 7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2034384-64-8](/img/structure/B6425781.png)
7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione, also known as 2-Fluorobenzoyl-3-methylsulfanyl-thiazepane-1,1-dione, is a novel synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has a unique structure and properties that make it attractive for further investigation. To date, there have been several studies conducted on the synthesis, mechanism of action, and biochemical and physiological effects of this compound.
Scientific Research Applications
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs and therapies. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain tumor cells. Furthermore, this compound has been investigated for its ability to inhibit the growth of certain viruses, including HIV.
Mechanism of Action
The exact mechanism of action of 7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed that this compound binds to certain enzymes and receptors, which then disrupt the normal functioning of the cell. This disruption of the cell’s normal functioning can lead to the inhibition of certain processes, such as inflammation, bacterial and fungal growth, and tumor cell growth.
Biochemical and Physiological Effects
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs and therapies. In addition, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain tumor cells. Furthermore, this compound has been investigated for its ability to inhibit the growth of certain viruses, including HIV.
Advantages and Limitations for Lab Experiments
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, as the reaction can be carried out in a solvent at room temperature. In addition, this compound has been studied for its potential applications in medicinal chemistry and biochemistry, making it a promising candidate for further research. However, this compound also has some limitations, such as its relatively low solubility in most solvents.
Future Directions
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione has a wide range of potential applications in the fields of medicinal chemistry and biochemistry. Further research is needed to better understand the exact mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, this compound has potential applications in cancer therapy and antiviral treatments, and further research is needed to determine the efficacy of these treatments. Finally, this compound has potential applications in the development of new drugs and therapies, and further research is needed to explore these possibilities.
Synthesis Methods
7-(2-Fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is synthesized through a multi-step process, beginning with the reaction of 2-fluorobenzaldehyde and 3-methylsulfanylbenzoyl chloride in a solvent. This reaction yields the intermediate compound 2-fluorobenzoyl-3-methylsulfanyl-thiazepane-1,1-dione, which is then reacted with anhydrous ammonia to form the desired compound. The reaction is carried out in a solvent at room temperature and is complete within a few hours.
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWARKRIAYSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(methylthio)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)
![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)



![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)
![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)

![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6425774.png)
